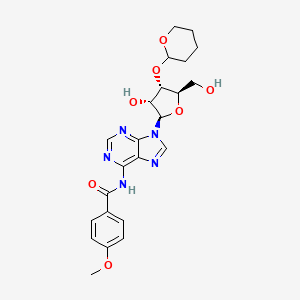

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide

Description

Properties

Molecular Formula |

C23H27N5O7 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(oxan-2-yloxy)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

InChI |

InChI=1S/C23H27N5O7/c1-32-14-7-5-13(6-8-14)22(31)27-20-17-21(25-11-24-20)28(12-26-17)23-18(30)19(15(10-29)34-23)35-16-4-2-3-9-33-16/h5-8,11-12,15-16,18-19,23,29-30H,2-4,9-10H2,1H3,(H,24,25,27,31)/t15-,16?,18-,19-,23-/m1/s1 |

InChI Key |

JZUBRMYCNNZWCL-BQCUPPFASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC5CCCCO5)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC5CCCCO5)O |

Origin of Product |

United States |

Biological Activity

N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxybenzamide) is a complex organic compound characterized by its unique structural features, including a purine base linked to a benzamide group through a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C22H25N5O6

- Molecular Weight : 455.5 g/mol

- IUPAC Name : N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxy-tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

- CAS Number : 1237684-87-5

The compound's structure is pivotal in determining its interactions with biological targets. The presence of hydroxyl and methoxy groups enhances solubility and potential binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with active sites on enzymes.

- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions that stabilize binding.

- Van der Waals Forces : These forces play a role in the overall stability of the compound's interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of Mycobacterium tuberculosis by targeting specific Mur ligases involved in bacterial cell wall synthesis. Inhibitory effects were observed at concentrations as low as 100 µM, demonstrating significant potential as antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxybenzamide). Results indicate that while some derivatives show promising activity against cancer cell lines, others exhibit cytotoxic effects at higher concentrations. Detailed studies are necessary to optimize dosages for therapeutic applications .

Case Studies

- Inhibition of Mur Ligases :

- Cytotoxic Effects on Cancer Cells :

Data Tables

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives of purine and oxazolo[5,4-d]pyrimidine have shown promising results against various cancer cell lines. The introduction of specific substituents on the benzene ring has been linked to enhanced cytotoxicity. For example, compounds with a 4-methylpiperazine moiety demonstrated improved inhibitory activity against epidermal growth factor receptor (EGFR) mutations associated with resistance to existing therapies like osimertinib .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression. For example, the inhibition of VEGFR2 signaling pathways has been observed in related compounds, indicating that N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide could similarly affect angiogenesis in tumors .

Biochemistry

Nucleotide Analogues

This compound can act as a nucleotide analogue due to its purine base structure. Such analogues are crucial in studying nucleic acid metabolism and can be used to develop antiviral and anticancer drugs. They can interfere with DNA and RNA synthesis by mimicking natural nucleotides, which is particularly useful in designing targeted therapies against viral infections and cancer .

Signal Transduction Modulation

The compound may also influence signal transduction pathways critical for cell proliferation and survival. By modulating these pathways, it could offer therapeutic benefits in conditions characterized by aberrant signaling, such as cancer and autoimmune diseases .

Comparison with Similar Compounds

Structural Features and Modifications

Key structural analogs vary in substituents on the tetrahydrofuran ring, purine base modifications, and benzamide derivatives. These differences influence solubility, stability, and target specificity.

Table 1: Structural Comparison of Analogs

Antiviral Activity

- Target Compound : Likely inhibits viral replication via incorporation into viral RNA/DNA, disrupting synthesis. Structural similarity to nucleosides enhances competitive inhibition .

- Fluorinated Analog : Exhibits antiviral activity by mimicking natural nucleosides; fluorine increases metabolic stability and binding affinity to viral enzymes.

- Acyclovir : Lacks tetrahydrofuran but shares purine base; targets herpes viruses via chain termination.

Anticancer Activity

- Target Compound: Potential apoptosis induction by inhibiting DNA polymerase or topoisomerases .

- 6-Mercaptopurine : Purine analog but lacks tetrahydrofuran; inhibits purine synthesis, used in leukemia.

- Fludarabine : Fluorinated purine nucleoside with similar mechanisms but lower specificity for solid tumors.

Enzyme Inhibition

Preparation Methods

Starting Materials and Key Intermediates

- Protected sugar derivatives such as tetrahydropyranyl-protected ribofuranose or deoxyribose analogues

- Purine derivatives with reactive sites at the 6-position for amide coupling

- 4-Methoxybenzoyl chloride or 4-methoxybenzoic acid derivatives for amide formation

Synthetic Route Outline

Protection of Sugar Hydroxyl Groups

The sugar moiety is selectively protected using tetrahydropyranyl (THP) groups to mask the 4-hydroxyl group, stabilizing the sugar during subsequent reactions.Formation of the Nucleoside Core

The purine base is glycosylated with the protected sugar moiety. This step often involves activation of the sugar (e.g., as a halide or trichloroacetimidate) and coupling with the purine nitrogen at the N9 position under Lewis acid catalysis.Introduction of the 4-Methoxybenzamide Group

The amide bond is formed by reacting the 6-amino group of the purine with 4-methoxybenzoyl chloride or an activated ester derivative. This step requires mild conditions to avoid deprotection or degradation of the sugar moiety.Deprotection and Purification

After coupling, the THP protecting group is removed under acidic conditions (e.g., dilute acid in aqueous organic solvents) to yield the free hydroxyl groups. The final compound is purified by chromatographic methods such as reverse-phase HPLC.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Sugar protection | Dihydropyran, catalytic acid (e.g., p-TsOH) | Selective protection of 4-OH | 85-90 |

| Glycosylation | Purine base, Lewis acid (e.g., TMSOTf), solvent (e.g., acetonitrile) | N9-glycosidic bond formation | 60-75 |

| Amide coupling | 4-Methoxybenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Mild conditions to preserve sugar | 70-80 |

| Deprotection | Dilute acid (e.g., 0.1 M HCl in MeOH/H2O) | Removal of THP protecting group | 90-95 |

| Purification | Reverse-phase HPLC or silica gel chromatography | High purity required for biological use | >95 purity |

Research Findings and Optimization Notes

Protection Strategy: The use of tetrahydropyranyl protection is critical to maintain the integrity of the sugar moiety during harsh coupling conditions. Alternative protecting groups (e.g., silyl ethers) have been tested but often lead to lower yields or side reactions.

Glycosylation Efficiency: Lewis acid catalysis with trimethylsilyl triflate (TMSOTf) is preferred for activating the sugar donor, providing good stereoselectivity and yield for the β-anomer.

Amide Bond Formation: The coupling of the 4-methoxybenzoyl group to the purine amine is best performed under mild, anhydrous conditions to prevent hydrolysis or sugar degradation.

Deprotection Conditions: Acidic deprotection must be carefully controlled to avoid cleavage of the glycosidic bond. Mild acids and short reaction times are recommended.

Purification: Due to the compound’s polarity and multiple hydroxyl groups, reverse-phase HPLC is the method of choice to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Condition | Impact on Product Quality |

|---|---|---|

| Sugar protection reagent | Dihydropyran, p-TsOH catalyst | High selectivity, prevents side reactions |

| Glycosylation catalyst | TMSOTf | High yield, stereoselective coupling |

| Amide coupling base | Triethylamine | Mild, prevents sugar degradation |

| Deprotection acid | 0.1 M HCl in MeOH/H2O | Efficient THP removal, preserves glycosidic bond |

| Purification technique | Reverse-phase HPLC | High purity, removal of impurities |

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical fidelity?

The synthesis requires meticulous protection of reactive hydroxyl groups (e.g., using tert-butyldimethylsilyl [TBDMS] groups) to prevent undesired side reactions. For example, coupling reactions between purine nucleosides and benzamide derivatives often employ Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate [DIAD]) to ensure stereospecificity . Purification via silica gel chromatography is critical to isolate intermediates, as demonstrated in TBDMS-protected guanine nucleoside syntheses (58% yield after column purification) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- Single-crystal X-ray diffraction to resolve stereochemistry (e.g., confirmation of tetrahydrofuran ring conformation) .

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) to validate molecular weight and substituent positions. For instance, glycosyl-nucleolipid analogs in were characterized using ¹H-NMR (δ 7.8–8.2 ppm for purine protons) and ESI-MS .

Q. What are the optimal storage conditions to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in a desiccated environment. Avoid exposure to moisture, as the tetrahydro-2H-pyran-2-yl ether group may hydrolyze under acidic or humid conditions . Stability tests in recommend monitoring degradation via HPLC every 6 months.

Advanced Research Questions

Q. How can non-covalent interactions influence the compound’s biological activity?

The 4-methoxybenzamide moiety may engage in π-π stacking with aromatic residues in enzyme active sites, while the hydroxyl groups participate in hydrogen bonding . Computational docking studies (e.g., AutoDock Vina) can model these interactions, as shown for similar purine derivatives targeting kinases . Experimental validation via isothermal titration calorimetry (ITC) can quantify binding affinities .

Q. What strategies resolve low yields during the coupling of the purine and benzamide moieties?

- Solvent optimization : Replace THF with DMF to enhance nucleophilicity of the purine N9 position .

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to improve cross-coupling efficiency, as demonstrated in phenothiazine-acetylene syntheses (70–85% yields) .

- Temperature control : Reactions at 0–5°C minimize thermal decomposition of sensitive intermediates .

Q. How do protecting groups impact the compound’s solubility and downstream applications?

TBDMS groups increase lipophilicity, aiding in chromatographic purification but reducing aqueous solubility. Deprotection with tetrabutylammonium fluoride (TBAF) restores hydroxyl groups, improving solubility for biological assays. For example, TBDMS removal in increased aqueous solubility by >50% .

Q. What analytical methods are recommended to resolve contradictory data in stability studies?

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation products via LC-MS .

- Dynamic vapor sorption (DVS) : Quantify hygroscopicity of the tetrahydrofuran ring, which may explain batch-to-batch variability in decomposition rates .

Methodological Considerations

Q. How to design experiments assessing the compound’s inhibition of kinase targets?

- Cellular assays : Measure pMEK suppression in KRAS-mutant cell lines (e.g., HCT-116) using Western blotting. IC₅₀ values can be derived from dose-response curves .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity for RAF isoforms .

Q. What computational tools predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.